(3-ethyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
(3-ethyl-1H-pyrazol-4-yl)methanamine is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl group at the third position and a methanamine group at the fourth position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-1H-pyrazol-4-yl)methanamine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method is the reaction of ethyl hydrazine with 1,3-diketones or β-ketoesters to form the pyrazole ring. The resulting intermediate can then be further reacted with formaldehyde and ammonia to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity, with careful monitoring of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(3-ethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
(3-ethyl-1H-pyrazol-4-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (3-ethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The presence of the pyrazole ring allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine
- (3-ethyl-1-methyl-1H-pyrazol-4-yl)methanamine
- (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine
Uniqueness
(3-ethyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the third position and the methanamine group at the fourth position of the pyrazole ring differentiates it from other similar compounds, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C6H11N3 |
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Molecular Weight |
125.17 g/mol |
IUPAC Name |
(5-ethyl-1H-pyrazol-4-yl)methanamine |
InChI |
InChI=1S/C6H11N3/c1-2-6-5(3-7)4-8-9-6/h4H,2-3,7H2,1H3,(H,8,9) |
InChI Key |
GXNHNHYGFBGSET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1)CN |
Origin of Product |
United States |
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